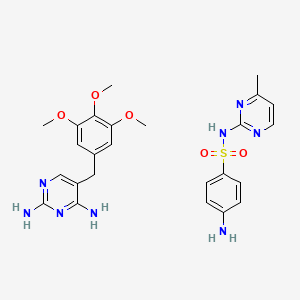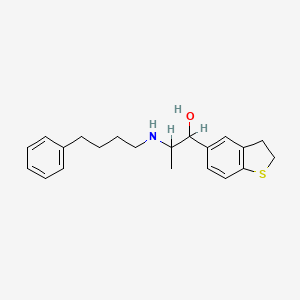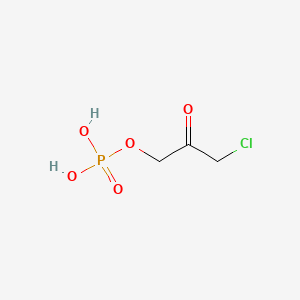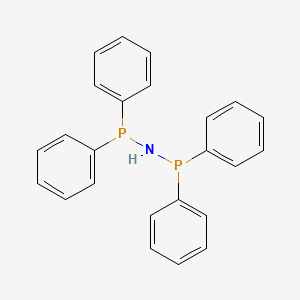
N,N-Bis(diphenylphosphino)amine
描述
N,N-Bis(diphenylphosphino)amine: is an organophosphorus compound with the molecular formula C24H21NP2. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. Its stability in air and its ability to form stable complexes make it a valuable reagent in various chemical applications [2][2].
作用机制
Target of Action
N,N-Bis(diphenylphosphino)amine primarily targets metal ions in various chemical reactions . It acts as a ligand , a molecule that binds to a central metal ion to form a coordination complex .
Mode of Action
The compound interacts with its targets by forming complexes with metal ions . As a ligand, it provides a pair of non-bonding electrons that can be shared with a metal ion, forming a coordinate bond . This interaction can result in changes to the metal ion’s reactivity, enabling it to participate in various chemical reactions .
Biochemical Pathways
This compound is primarily used in organic synthesis , particularly in asymmetric synthesis reactions . It can influence the course of these reactions by acting as a chiral inducing agent . .
Pharmacokinetics
It’s worth noting that the compound issoluble in organic solvents but insoluble in water , which can influence its distribution and availability in a reaction mixture.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is stable in air , but may decompose under high temperatures . Safety precautions should be taken to avoid skin and eye contact, inhalation, and ingestion .
生化分析
Biochemical Properties
N,N-Bis(diphenylphosphino)amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with transition metals, which can act as catalysts in biochemical reactions. For instance, this compound has been shown to interact with enzymes such as hydrogenases and oxidoreductases, facilitating electron transfer processes. Additionally, it can bind to proteins like albumin and histones, influencing their structural and functional properties .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. It can also affect the cell cycle by causing an accumulation of cells in the G0/G1 phase, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, it can bind to DNA and histones, leading to changes in gene expression. These interactions are crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting its potential for prolonged biochemical effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity. For example, this compound can interact with enzymes involved in the tricarboxylic acid cycle, affecting the production of key metabolites such as adenosine triphosphate and nicotinamide adenine dinucleotide. These interactions highlight the compound’s role in regulating cellular energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution within tissues can also vary, with higher accumulation observed in organs such as the liver and kidneys .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with DNA and histones .
准备方法
Synthetic Routes and Reaction Conditions: N,N-Bis(diphenylphosphino)amine can be synthesized through the reaction of diphenylphosphine with an amine. One common method involves the reaction of diphenylphosphine with ammonia or a primary amine in the presence of a base. The reaction typically proceeds as follows:
2Ph2PH+NH3→Ph2P-NH-PPh2+H2
where Ph represents a phenyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine[2][2].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or distillation[2][2].
化学反应分析
Types of Reactions: N,N-Bis(diphenylphosphino)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine[][2].
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used[][2].
科学研究应用
N,N-Bis(diphenylphosphino)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes[][2].
相似化合物的比较
- Bis(diphenylphosphino)methane
- Bis(diphenylphosphino)ethane
- Bis(diphenylphosphino)propane
Comparison: N,N-Bis(diphenylphosphino)amine is unique in its ability to form stable complexes with a wide range of metal ions. Compared to other similar compounds, it offers greater stability and versatility in coordination chemistry. Its unique structure allows for the formation of more stable and diverse metal complexes, making it a valuable reagent in various chemical applications [2][2].
属性
IUPAC Name |
[(diphenylphosphanylamino)-phenylphosphanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NP2/c1-5-13-21(14-6-1)26(22-15-7-2-8-16-22)25-27(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYXASMIUOIQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)NP(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347453 | |
| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2960-37-4 | |
| Record name | N,N-BIS(DIPHENYLPHOSPHINO)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Bis(diphenylphosphino)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N,N-Bis(diphenylphosphino)amine influence its coordination behavior?
A1: The P-N-P backbone of dppa provides a unique bite angle and flexibility that dictates its coordination modes. Research shows dppa can act as a monodentate, bridging, or chelating ligand depending on the metal center and reaction conditions. For instance, with platinum(II) complexes, dppa exhibits monodentate behavior with dppm and bridging coordination with dppm, dppe, dppp, dppb, and dppf. [] This versatility makes dppa a valuable tool for constructing diverse metal complexes with distinct properties.
Q2: What is the role of this compound in the synthesis of gold nanoclusters?
A2: In a study exploring novel gold nanoclusters, dppa was crucial in stabilizing a unique Au19 cluster. The resulting cluster, 2, featured a novel V-shaped alkynyl-gold motif, highlighting the influence of dppa on cluster architecture. [] This finding opens avenues for designing new alkynyl-protected gold nanoclusters with tailored properties for various applications.
Q3: Can this compound be used to modulate electronic coupling in metal complexes?
A3: Research on dimolybdenum(II) complexes demonstrates that dppa, alongside other diphosphine ligands, can effectively modulate electronic coupling. Introducing dppa into the dimolybdenum system resulted in the synthesis of trans-[Mo2(O2C-Fc)2(DPPX)2][BF4]2 complexes, where DPPX represents dppa, dppm, or dppe. [] Electrochemical analysis revealed a split of approximately 70 mV in the redox potentials of the ferrocenecarboxylate ligands, indicating electronic interaction influenced by the bridging dppa ligand.
Q4: How does this compound contribute to white phosphorus activation and functionalization?
A4: Studies highlight the significant role of dppa in activating and functionalizing white phosphorus (P4) using cobalt complexes. Employing dppa as a ligand led to the transformation of the P4 tetrahedron into a zig-zag chain, forming the complex [Co(Ph2PNHP(Ph2)PPPP(Ph2)NHPPh2)]BF4. [] This transformation underscores the potential of dppa-containing cobalt complexes in developing environmentally friendly routes to valuable phosphorus-containing compounds.
Q5: Are there any insights into the stability and performance of this compound-containing complexes?
A5: Research on dimolybdenum complexes provides insights into the stability of dppa-containing compounds. For example, trans-Mo2X2(O2C(CH2)nCH3)2(μ-dppa)2 complexes, where X is Cl or Br and n varies, were synthesized and characterized. Thermal analysis revealed varying melting points depending on the axial ligands and chain lengths, indicating the influence of structural modifications on thermal stability. []
Q6: What analytical techniques are employed to characterize this compound and its metal complexes?
A6: Various spectroscopic and analytical techniques are crucial for characterizing dppa-containing compounds. For instance, single-crystal X-ray diffraction analysis elucidated the three-dimensional structure of the Au19 nanocluster stabilized by dppa. [] Additionally, NMR spectroscopy, UV-Vis spectroscopy, IR spectroscopy, and elemental analysis are routinely employed to characterize dppa complexes and investigate their properties. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



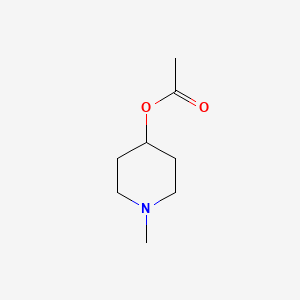
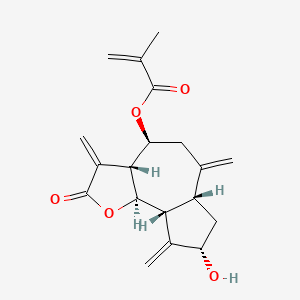
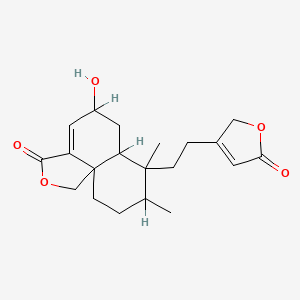

![8,9,10,10a-Tetrahydro-6,10b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one](/img/structure/B1198175.png)
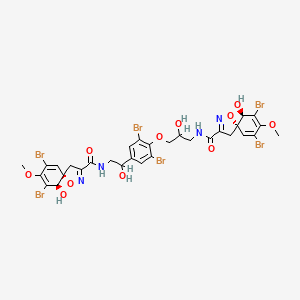
![4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1198179.png)
